
N-methylpiperidin-4-amine
Overview
Description
N-methylpiperidin-4-amine is a piperidine derivative characterized by a six-membered piperidine ring with a methyl group (-CH₃) attached to the nitrogen atom and an amine (-NH₂) group at the 4-position. This compound serves as a versatile scaffold in medicinal chemistry due to its ability to act as a pharmacophore or intermediate in synthesizing bioactive molecules. For example, it has been utilized in the synthesis of anticancer agents, where its amine group facilitates reductive amination reactions with aromatic aldehydes or ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-methylpiperidin-4-amine involves the reductive amination of 4-piperidone with methylamine. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
N-alkylation: Another approach involves the N-alkylation of piperidin-4-amine with methyl iodide or methyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methylpiperidin-4-amine can undergo oxidation reactions to form N-methylpiperidin-4-one. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form N-methylpiperidine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. For example, reaction with acyl chlorides can yield N-acyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides, alkyl halides, and sulfonyl chlorides.
Major Products:
Oxidation: N-methylpiperidin-4-one.
Reduction: N-methylpiperidine.
Substitution: N-acyl derivatives, N-alkyl derivatives, and N-sulfonyl derivatives.
Scientific Research Applications
Pharmaceutical Development
N-Methylpiperidin-4-amine plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties make it suitable for developing drugs that modulate neurotransmitter systems.
Key Pharmaceuticals Involving this compound:
Drug Name | Target Condition | Mechanism of Action |
---|---|---|
Pimavanserin | Parkinson's Disease | Serotonin receptor inverse agonist |
Analgesics | Pain Management | Modulation of central nervous system pathways |
Pimavanserin, for example, utilizes this compound in its synthesis and is designed to treat hallucinations associated with Parkinson’s disease by selectively targeting serotonin receptors .
Neurotransmitter Research
This compound is extensively used in studies investigating neurotransmitter systems. It aids researchers in understanding how drugs affect mood and cognition by acting on specific neurotransmitter receptors.
Case Study: Neurotransmitter Modulation
Research has shown that compounds derived from this compound can influence dopamine and serotonin pathways, providing insights into their roles in mood regulation and cognitive functions .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows chemists to design various derivatives for specialized applications.
Applications in Organic Synthesis:
Reaction Type | Description |
---|---|
Alkylation | Used to introduce alkyl groups into molecules |
Coupling Reactions | Forms bonds between different molecular fragments |
Analytical Chemistry
In analytical chemistry, this compound is employed for detecting and quantifying specific compounds within biological samples. This application is vital for drug testing and toxicology studies.
Analytical Techniques:
Technique | Application |
---|---|
High-Performance Liquid Chromatography (HPLC) | Used for quantifying drug levels in plasma samples |
Mass Spectrometry | Identifies molecular structures and compositions |
Material Science
Emerging research indicates potential applications of this compound in material science, particularly in developing new materials with specific chemical properties.
Potential Material Applications:
Mechanism of Action
The mechanism of action of N-methylpiperidin-4-amine and its derivatives depends on their specific applications. In medicinal chemistry, these compounds often interact with biological targets such as receptors, enzymes, and ion channels. For example, this compound derivatives may act as agonists or antagonists of neurotransmitter receptors, modulating signal transduction pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural flexibility of the piperidin-4-amine core allows for diverse substitutions, leading to compounds with varied biological activities, physicochemical properties, and applications. Below is a detailed comparison of N-methylpiperidin-4-amine derivatives and related piperidine-based analogs:
Table 1: Key Structural and Functional Comparisons
Structural Modifications and Their Impact
Substituent Effects on Bioactivity :
- Aromatic Groups : Derivatives like N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine (C₂₀H₂₆N₂O) exhibit enhanced binding to opioid receptors due to lipophilic aromatic moieties, which improve membrane permeability .
- Electron-Withdrawing Groups : The nitro group in N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine (C₁₇H₂₀N₄O₂) increases reactivity, making it suitable for electrophilic substitution reactions in drug synthesis .
- Halogenation : Chlorine substitution in N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride (C₁₃H₂₀Cl₂N₂) enhances antibacterial potency by interacting with bacterial enzyme active sites .
Physicochemical Properties :
- Hydrochloride Salts : Compounds like N-Phenylpiperidin-4-amine hydrochloride (C₁₁H₁₇ClN₂) exhibit improved aqueous solubility, critical for oral bioavailability in CNS-targeting drugs .
- Methyl vs. Acetyl Groups : The acetyl group in 1-Acetylpiperidin-4-amine (C₇H₁₄N₂O) reduces basicity compared to the methyl group in this compound, affecting pH-dependent solubility .
Applications in Drug Discovery: Anticancer Agents: this compound derivatives are intermediates in synthesizing kinase inhibitors and HSP90 blockers, as seen in prostate cancer studies . Agrochemicals: N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine (C₁₀H₁₆N₆) demonstrates dual utility in pharmaceuticals and agrochemicals due to its piperidine-pyrimidine hybrid structure .
Biological Activity
N-Methylpiperidin-4-amine (also known as NMPA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its piperidine ring with a methyl group attached to the nitrogen atom at the 4-position. This structural feature contributes to its lipophilicity, allowing it to effectively cross biological membranes, including the blood-brain barrier.
Pharmacological Activities
1. Antifungal Activity
Recent studies have highlighted the antifungal potential of this compound derivatives. A specific compound, N-dodecyl-N-methylpiperidin-4-amine, exhibited outstanding antifungal activity against various fungal species, including Aspergillus and Candida spp. The mechanism of action involves the inhibition of ergosterol biosynthesis, specifically targeting sterol C14-reductase and sterol C8-isomerase enzymes .
Table 1: Antifungal Activity of this compound Derivatives
Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-dodecyl-N-methylpiperidin-4-amine | Aspergillus niger | 0.5 μg/mL |
N-dodecyl-N-methylpiperidin-4-amine | Candida albicans | 0.25 μg/mL |
2. Antibacterial Activity
This compound has also demonstrated significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing efficacy against strains such as Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The enhanced antibacterial activity can be attributed to its ability to disrupt bacterial cell membranes due to its lipophilic nature .
Table 2: Antibacterial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | 20 | 10 |
Escherichia coli | 18 | 15 |
Salmonella typhi | 22 | 12 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As noted in antifungal studies, the compound inhibits critical enzymes involved in sterol biosynthesis.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
Case Studies
Case Study 1: Antifungal Efficacy in Vivo
A study involving the use of this compound derivatives in a Galleria mellonella model demonstrated significant antifungal activity. The treated larvae showed reduced fungal burden compared to control groups, indicating the compound's potential for therapeutic use in fungal infections .
Case Study 2: Neuropharmacological Effects
Research has indicated that derivatives of this compound may possess neuroprotective properties. Biodistribution studies using radiolabeled variants showed rapid accumulation in the brain, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to inhibit acetylcholinesterase (AChE) with high specificity .
Properties
IUPAC Name |
N-methylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-6-2-4-8-5-3-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGZDVYPCEHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620993 | |
Record name | N-Methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45584-07-4 | |
Record name | N-Methyl-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45584-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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